2-(5-Oxopiperazin-2-YL)acetic acid
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Overview
Description
2-(5-Oxopiperazin-2-YL)acetic acid is a heterocyclic compound with the molecular formula C6H10N2O3 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxopiperazin-2-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine with chloroacetic acid, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents like ethanol or water and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxopiperazin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Oxopiperazin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(5-Oxopiperazin-2-YL)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopiperazin-1-yl)acetic acid
- 3-Oxo-2-piperazinyl acetamides
- (3-Oxopiperazin-1-yl)acetic acid
Uniqueness
2-(5-Oxopiperazin-2-YL)acetic acid is unique due to its specific structural features, such as the position of the oxo group and the acetic acid moiety. These structural differences can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(5-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5-3-7-4(2-8-5)1-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
UUZPMOBIEKGIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(=O)N1)CC(=O)O |
Origin of Product |
United States |
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